BenchChemオンラインストアへようこそ!

N-Methylsalicylamide

Intramolecular hydrogen bonding Solvent effects Spectroscopic characterization

N-Methylsalicylamide (2-hydroxy-N-methylbenzamide; C₈H₉NO₂; MW 151.16) is an ortho-substituted hydroxy benzamide and the simplest N-alkylated congener of the non-narcotic analgesic salicylamide. The compound crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 4.041(6) Å, b = 17.02(2) Å, c = 5.462(6) Å, β = 92.7(2)°, and features a strong intramolecular O–H···O hydrogen bond (2.510(2) Å) between the phenolic hydroxyl and the carbonyl oxygen.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 1862-88-0
Cat. No. B156628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylsalicylamide
CAS1862-88-0
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1O
InChIInChI=1S/C8H9NO2/c1-9-8(11)6-4-2-3-5-7(6)10/h2-5,10H,1H3,(H,9,11)
InChIKeyBCKXMQIYWWTZDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylsalicylamide (CAS 1862-88-0): Physicochemical and Structural Baseline for Research Procurement


N-Methylsalicylamide (2-hydroxy-N-methylbenzamide; C₈H₉NO₂; MW 151.16) is an ortho-substituted hydroxy benzamide and the simplest N-alkylated congener of the non-narcotic analgesic salicylamide [1]. The compound crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 4.041(6) Å, b = 17.02(2) Å, c = 5.462(6) Å, β = 92.7(2)°, and features a strong intramolecular O–H···O hydrogen bond (2.510(2) Å) between the phenolic hydroxyl and the carbonyl oxygen [2]. Its XLogP3 is 1.3, and it exhibits a predicted pKa of approximately 8.48, compared to 8.13 for the parent salicylamide [1][3]. The compound is supplied as a research chemical with standard purity specifications (typically ≥95%) and is characterized by NMR, HPLC, and GC batch analysis .

Why N-Methylsalicylamide Cannot Be Interchanged with Salicylamide or N,N-Disubstituted Analogs in Research Applications


The N-methyl substituent on the amide nitrogen fundamentally alters the compound's hydrogen-bonding architecture, spectroscopic behavior, metabolic liability, and pharmacological profile relative to the parent salicylamide and its N,N-disubstituted counterparts. Unlike salicylamide, N-methylsalicylamide retains an ionizable amide N–H proton that supports intermolecular hydrogen bonding in the solid state (N–H···O = 2.976(3) Å) while also maintaining the intramolecular O–H···O bond that is critical to its conformational rigidity [1]. In contrast, N,N-dimethylsalicylamide loses this intramolecular hydrogen bond in polar aprotic solvents such as DMSO, a finding confirmed by both UV-Vis absorption/emission spectroscopy and ¹H/¹³C NMR chemical shift analysis [2]. Furthermore, systematic evaluation of 81 salicylamide congeners demonstrated that N-methylation, N-ethylation, and N,N-diethylation each increase toxicity relative to the parent, whereas N,N-dimethylation decreases both toxicity and analgesic potency—establishing that the N-substitution pattern is a non-linear determinant of both efficacy and safety [3]. These differences mean that procurement decisions cannot assume functional interchangeability within this compound class.

Quantitative Differentiation Evidence for N-Methylsalicylamide vs. Closest Analogs


Intramolecular Hydrogen-Bond Survival in DMSO: N-Methyl vs. N,N-Dimethylsalicylamide

N-Methylsalicylamide retains its intramolecular hydrogen bond (IHB) between the phenolic OH and the amide carbonyl in dimethyl sulfoxide (DMSO), whereas the IHB of N,N-dimethylsalicylamide is completely disrupted under identical conditions. This was demonstrated by absorption and emission spectroscopy, and independently corroborated by the solvent dependence of ¹H and ¹³C NMR chemical shifts, which showed a tight correlation with IHB integrity [1].

Intramolecular hydrogen bonding Solvent effects Spectroscopic characterization

Intramolecular O–H···O Hydrogen-Bond Distance: Single-Crystal X-Ray Diffraction

Single-crystal X-ray diffraction analysis of N-methylsalicylamide reveals an intramolecular O–H···O hydrogen bond with a donor–acceptor distance of 2.510(2) Å and an O–H···O angle of 161(2)°, confirming a strong, near-linear hydrogen bond that locks the phenolic OH and amide carbonyl into a six-membered ring motif. The corresponding N–H···O intermolecular hydrogen bond measures 2.976(3) Å with an N–H···O angle of 153(5)° [1]. In the thio analog (2-hydroxy-N-methylthiobenzamide), the intramolecular O–H···S distance elongates to 2.936(2) Å, demonstrating the sensitivity of this geometric parameter to heteroatom substitution [1].

Crystal engineering Hydrogen-bond geometry Solid-state structure

Analgesic Efficacy: N-Methylsalicylamide vs. Parent Salicylamide in Mouse Pain Models

In a comparative pharmacological study using mouse hot-plate and pressure-pain assays, N-methylsalicylamide demonstrated a higher analgesic effect than the parent salicylamide [1]. This finding aligns with the broader structure–activity relationship established by Way et al. (1953), who evaluated 81 salicylamide congeners and reported that N-methylation, N-ethylation, or N,N-diethylation of salicylamide generally increased toxicity, while N,N-dimethylation decreased both toxicity and analgesic potency [2]. Notably, the analgesic enhancement from N-methylation was not always accompanied by a proportional increase in toxicity, indicating a partially separable SAR [2].

Analgesic activity Pain research Salicylamide SAR

Excited-State Intramolecular Proton Transfer (ESIPT): Dual Fluorescence Unique to N-Monosubstituted Salicylamides

N-Methylsalicylamide exhibits dual fluorescence in alcoholic solution upon excitation at 280 nm, a phenomenon attributed to excited-state intramolecular proton transfer (ESIPT) between the phenolic OH and the amide carbonyl. The two emission bands correspond to two distinct molecular species in the lowest excited singlet state: one with and one without intramolecular proton transfer [1]. This dual-emission behavior is a hallmark of N-monosubstituted salicylamides and is absent in N,N-disubstituted analogs, where the lack of an amide N–H proton precludes the requisite tautomeric equilibrium. Temperature-dependent intensity ratio measurements permitted estimation of the activation energy difference between the two emissive states, further quantifying the ESIPT energetics [1].

Fluorescence spectroscopy ESIPT Photophysics Fluorescent probes

Prodrug Hydrolysis Pathway: O-Acetyl-N-Methylsalicylamide vs. O-Acetylsalicylamide and O-Acetyl-N,N-Diethylsalicylamide

The O-acetyl prodrug of N-methylsalicylamide undergoes a mechanistically distinct decomposition pathway compared to both O-acetylsalicylamide (unsubstituted amide) and O-acetyl-N,N-diethylsalicylamide. In O-acetylsalicylamide, the predominant reaction is intramolecular O-to-N acyl transfer, driven by nucleophilic attack of the ionized amide anion on the neighboring ester carbonyl. However, in O-acetyl-N-methylsalicylamide, ionization of the amide group is blocked by N-methyl substitution, and the predominant reaction shifts to simple ester hydrolysis rather than transacylation [1]. The same hydrolysis-dominant pathway was observed for O-acetyl-N,N-diethylsalicylamide, confirming that N-substitution universally suppresses the O-to-N acyl transfer mechanism. Reaction rates were studied in aqueous buffers across a range of pH values [1].

Prodrug design Hydrolysis kinetics O-to-N acyl transfer Pharmaceutical formulation

Mitochondrial Complex III Inhibition by 3-Nitro-N-Methylsalicylamide: A Derivative-Specific Application

The 3-nitro derivative of N-methylsalicylamide (3-NNMS) acts as a selective inhibitor of mitochondrial electron transport chain complex III (succinate-cytochrome C reductase), reducing reactive oxygen species (ROS) production during reperfusion by slowing electron flow through the respiratory chain [1]. In an isolated rat heart model subjected to 8-hour cold ischemia, HTK preservation solution supplemented with 3-NNMS significantly improved post-storage heart rate compared to HTK alone, decreased cardiac troponin T (cTnT) and lactate dehydrogenase (LDH) levels in perfusion fluid, reduced myocardial ROS and malondialdehyde (MDA) levels, maintained mitochondrial membrane potential, and significantly increased superoxide dismutase (SOD) levels [1]. Earlier studies confirm that 3-NNMS also improves heart physiology after 4 hours of hypothermic ischemia, demonstrating time-window reproducibility [2].

Mitochondrial pharmacology Ischemia-reperfusion injury Organ preservation Cardioprotection

Validated Research and Industrial Application Scenarios for N-Methylsalicylamide (CAS 1862-88-0)


Fluorescent Probe and Optical Sensor Development Exploiting ESIPT Dual Emission

N-Methylsalicylamide's unique dual fluorescence, arising from excited-state intramolecular proton transfer (ESIPT) between the phenolic OH and amide carbonyl, makes it a validated scaffold for designing environment-sensitive fluorescent probes [1]. The temperature-dependent intensity ratio of the two emission bands provides a quantifiable readout of local microenvironment polarity and hydrogen-bonding capacity. This property is absent in N,N-disubstituted salicylamides, which lack the requisite labile proton. Researchers developing optical sensors for solvent polarity, metal ion detection, or biomolecular interactions should select N-methylsalicylamide over N,N-dimethylsalicylamide as the core fluorophore building block.

Analgesic Structure–Activity Relationship (SAR) Studies and in Vivo Pain Model Research

For analgesic SAR programs, N-methylsalicylamide occupies a specific and non-interchangeable position within the salicylamide congener series: it provides enhanced analgesic efficacy relative to the parent salicylamide while exhibiting a toxicity profile that is distinct from both the N-ethyl (increased toxicity without proportional analgesic gain) and N,N-dimethyl (decreased both toxicity and potency) substitution patterns [2][3]. The compound's intraperitoneal LD₅₀ of 350 mg/kg in rats provides a quantitative benchmark for toxicity comparisons [3]. Procurement of N-methylsalicylamide as a reference standard is essential for SAR studies that aim to decouple analgesic efficacy from toxicity through systematic N-alkyl substitution.

Prodrug Design and Controlled-Release Formulation Research

The demonstration that O-acetyl-N-methylsalicylamide undergoes ester hydrolysis rather than O-to-N intramolecular acyl transfer—a mechanistic switch caused by N-methylation blocking amide anion formation—establishes N-methylsalicylamide as a critical comparator in prodrug stability studies [4]. Formulation scientists evaluating O-acyl prodrugs of salicylamide derivatives must account for this pathway divergence, as it directly affects shelf-life stability, pH-dependent release kinetics, and the potential for generating reactive intermediates. N-methylsalicylamide serves as both a prodrug scaffold and a mechanistic control compound in such studies.

Mitochondrial Pharmacology and Organ Preservation Solution Development

N-Methylsalicylamide is the immediate synthetic precursor to 3-nitro-N-methylsalicylamide (3-NNMS), a mitochondrial complex III inhibitor with demonstrated cardioprotective efficacy in isolated rat heart models subjected to prolonged cold ischemia (4–8 hours) [5][6]. 3-NNMS-supplemented preservation solutions significantly improve post-reperfusion heart rate, reduce myocardial injury markers (cTnT, LDH), decrease oxidative stress (ROS, MDA), and enhance antioxidant capacity (SOD) compared to standard HTK solution [5]. For research groups developing next-generation organ preservation solutions or studying mitochondrial ROS modulation in ischemia-reperfusion injury, N-methylsalicylamide is a required starting material for synthesizing the active 3-nitro derivative.

Quote Request

Request a Quote for N-Methylsalicylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.